molecular formula C9H8N2OS B1321359 4-Benzyl-1,2,5-thiadiazol-3-ol CAS No. 5933-69-7

4-Benzyl-1,2,5-thiadiazol-3-ol

Cat. No.: B1321359
CAS No.: 5933-69-7
M. Wt: 192.24 g/mol
InChI Key: URHDRLWOGCTEKL-UHFFFAOYSA-N
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Description

4-Benzyl-1,2,5-thiadiazol-3-ol is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Aggregation and Spectroscopic Studies

4-Benzyl-1,2,5-thiadiazol-3-ol derivatives have been studied for their unique molecular aggregation properties. Spectroscopic studies have revealed that these compounds exhibit varying fluorescence emission spectra and circular dichroism (CD) spectra in different organic solvents, indicating their potential in molecular aggregation and interaction studies. The structure of the substituent group on the molecule significantly affects these aggregation interactions, making these compounds suitable for research in molecular organization and fluorescence effects related to molecular aggregation (Matwijczuk et al., 2016).

Photovoltaic Properties

A star-shaped molecule derived from this compound, with triphenylamine as the core and benzo[1,2,5]thiadiazol vinylene arms, has been designed for use in organic solar cells (OSCs). This molecule demonstrates strong absorption in the visible wavelength range and exhibits promising photovoltaic properties, including a high open-circuit voltage and power conversion efficiency, underlining its potential as a material for organic photovoltaics (Wu et al., 2009).

Liposome Systems in Spectroscopy

This compound derivatives have been utilized in spectroscopic studies of liposome systems. These studies provide insights into the molecular organization of these compounds in lipid multilayers and their interactions with lipid hydrocarbon chains. The findings are significant for understanding the phenomenon of molecular aggregation in biological systems (Kluczyk et al., 2016).

Electrochemical and Optical Properties

In the field of materials science, this compound and related compounds have been explored for their electrochemical and optical properties. These studies are crucial for developing new materials with potential applications in electronics and photonics. The solubility and electronic properties of these polymers have been particularly noted, highlighting their suitability for applications like blue electrochromic polymers (Karakus et al., 2012).

Future Directions

Thiadiazole is a pharmacologically significant scaffold and is present as a core structural component in an array of drug categories . Therefore, it remains a therapeutic target for the development of novel leads in medicinal chemistry . Future research could focus on the development of new thiadiazole derivatives with improved pharmacological properties .

Biochemical Analysis

Biochemical Properties

4-Benzyl-1,2,5-thiadiazol-3-ol plays a crucial role in several biochemical reactions. It interacts with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . The compound also exhibits inhibitory activity against acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . These interactions suggest that this compound can modulate enzymatic activity, potentially leading to therapeutic applications in conditions like glaucoma and Alzheimer’s disease.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . This highlights its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves the formation of a stable complex that prevents the enzyme from catalyzing its reaction . Additionally, this compound can act as a free radical scavenger, reducing oxidative stress within cells . These molecular interactions are critical for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively. In laboratory settings, the compound has shown good stability under various conditions, making it suitable for long-term studies . Its effects on cellular function can change over time. For instance, prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes . These temporal effects are important for determining the optimal usage of the compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. For example, the compound’s interaction with cytochrome P450 enzymes can influence the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes easily due to its lipophilic nature, allowing it to accumulate in different tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity. These transport and distribution properties are important for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s localization can affect its activity and function. For instance, its presence in the mitochondria allows it to modulate mitochondrial function and reduce oxidative stress . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific organelles . Understanding these subcellular localization patterns is essential for elucidating the compound’s mechanism of action.

Properties

IUPAC Name

4-benzyl-1,2,5-thiadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHDRLWOGCTEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NSNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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